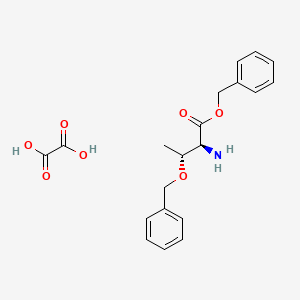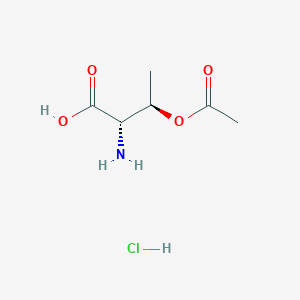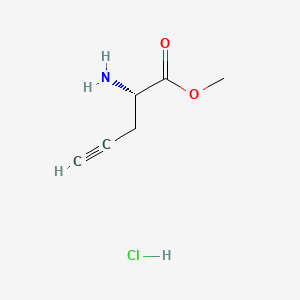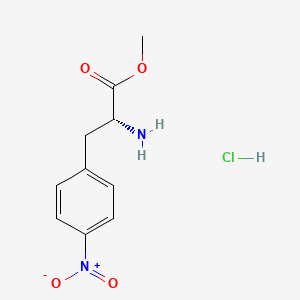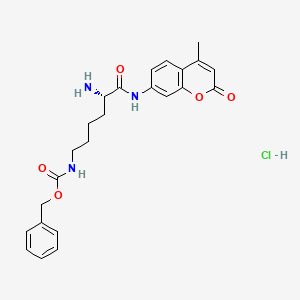
O-phospho-D-tyrosine
Vue d'ensemble
Description
O-phospho-D-tyrosine is a D-tyrosine derivative that is D-tyrosine phosphorylated at the phenolic hydroxy group12. It is an O-phosphoamino acid, a D-tyrosine derivative, a D-alpha-amino acid, and an aromatic amino acid12.
Synthesis Analysis
The synthesis of O-phospho-D-tyrosine involves the phosphorylation of tyrosine at the phenolic hydroxy group3. Efforts towards the synthesis of amino-acid- and carbohydrate-modified ultraphosphates using O-phospho-l-tyrosine or α-d-glucose-1-phosphate resulted in side-reactions3. The derivative N alpha-fluorenylmethoxy-carbonyl-O-dimethylphosphono-L-tyrosine was utilized in continuous-flow solid-phase synthesis to prepare the O-phosphotyrosine analogue of human angiotensin II4.
Molecular Structure Analysis
O-phospho-D-tyrosine has a molecular formula of C9H12NO6P and a molecular weight of 261.17 g/mol1. It is an enantiomer of an O (4)-phospho-L-tyrosine1.
Chemical Reactions Analysis
O-phospho-D-tyrosine is involved in several chemical reactions. For instance, tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid5. Moreover, ultraphosphate can phosphorylate nucleophiles such as amino acids and nucleosides3.Physical And Chemical Properties Analysis
O-phospho-D-tyrosine has a molecular weight of 261.17 g/mol1. It has a topological polar surface area of 130 Ų1. The exact mass and monoisotopic mass are 261.04022410 g/mol1.Applications De Recherche Scientifique
Growth Inhibition and Anticancer Potential
O-phospho-L-tyrosine (P-Tyr) shows promise as an anticancer agent. It inhibits the growth of human renal and breast carcinoma cells by blocking the S phase of the cell cycle and decreasing cyclin proteins A and B. This effect is due to the activation of cellular protein tyrosine phosphatases, leading to inhibited tyrosine phosphorylation of key growth factor receptors (Mishra & Hamburger, 1993).
Role in DNA Repair and Radioprotection
O-phospho-tyrosine (P-Tyr) serves as a radioprotector by stimulating DNA repair. It achieves this through the activation of epidermal growth factor receptor (EGFR) and DNA-dependent kinase phosphorylation, which subsequently enhances cell survival post-irradiation (Dittmann et al., 2007).
Tyrosine Phosphorylation and Signal Transduction
Tyrosine phosphorylation, regulated by protein-tyrosine phosphatases (PTPs), is crucial in eukaryotic cell signaling. PTPs, including O-phospho-tyrosine, can act as tumor suppressors and are involved in regulating growth-factor receptor signaling. Understanding PTPs' functioning and regulation can aid in developing new anticancer drugs (Östman et al., 2006).
Electrochemical Detection in Proteomics
O-phospho-L-tyrosine can be utilized in proteomics for the electrochemical detection of phosphorylated peptides. This application is important for identifying protein phosphorylation, a key regulatory mechanism in cellular activities (Kerman et al., 2007).
Safety And Hazards
O-phospho-D-tyrosine is not classified as a hazardous substance or mixture7. However, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes8.
Orientations Futures
Phosphotyrosine-containing compounds attract significant attention due to their potential to modulate signaling pathways by binding to phospho-writers, erasers, and readers such as SH2 and PTB domain-containing proteins9. Phosphotyrosine derivatives provide useful chemical tools to study protein phosphorylation/dephosphorylation, and as such represent attractive starting points for the development of binding ligands and chemical probes to study biology, and for inhibitor and degrader drug design10.
Propriétés
IUPAC Name |
(2R)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWXELXMIBXGTH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-phospho-D-tyrosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



